![molecular formula C19H20BF3O2 B14037468 4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14037468.png)
4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a trifluoromethyl-substituted biphenyl group. It is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Biphenyl Intermediate: The initial step involves the synthesis of the biphenyl intermediate, which is achieved through a Suzuki-Miyaura coupling reaction between 4-bromo-1-(trifluoromethyl)benzene and phenylboronic acid. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an aqueous solvent.
Formation of the Dioxaborolane Ring: The biphenyl intermediate is then reacted with bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst. This step forms the dioxaborolane ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced boron species.
Substitution: The compound can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. These reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents under inert atmosphere.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, and are carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Major Products
Oxidation: Boronic acids and boronate esters.
Reduction: Borohydrides and other reduced boron species.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and other biomolecules, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane: Similar compounds include other dioxaborolane derivatives with different substituents on the biphenyl ring, such as methyl, ethyl, or halogen groups.
Benzene, 1,2,4,5-tetramethyl-3,6-bis(trifluoromethyl): This compound shares structural similarities but lacks the dioxaborolane ring, resulting in different chemical properties and reactivity.
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane lies in its combination of a dioxaborolane ring and a trifluoromethyl-substituted biphenyl group. This unique structure imparts distinct chemical properties, such as high stability and reactivity, making it a valuable reagent in various chemical and biological applications.
Propiedades
Fórmula molecular |
C19H20BF3O2 |
|---|---|
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[3-[4-(trifluoromethyl)phenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H20BF3O2/c1-17(2)18(3,4)25-20(24-17)16-7-5-6-14(12-16)13-8-10-15(11-9-13)19(21,22)23/h5-12H,1-4H3 |
Clave InChI |
FVQLXEYYLLWMOY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


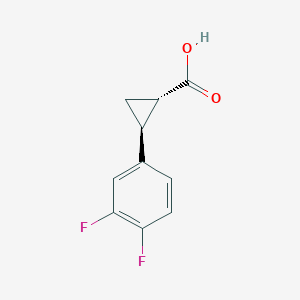
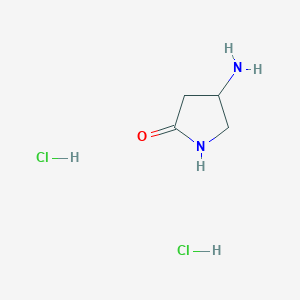
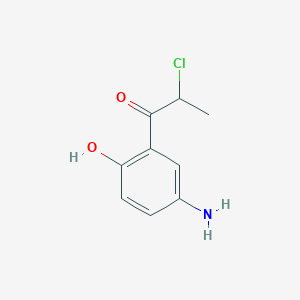
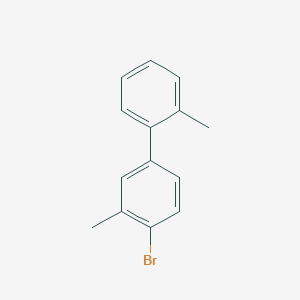


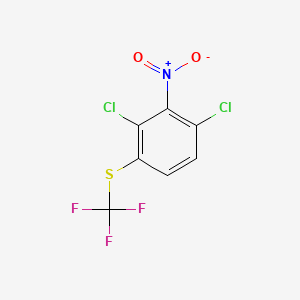
![7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B14037419.png)
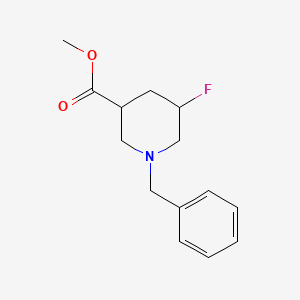
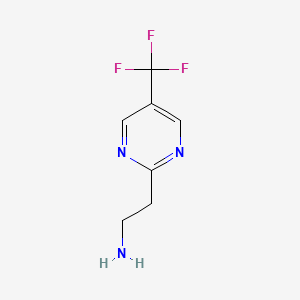

![(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B14037443.png)


